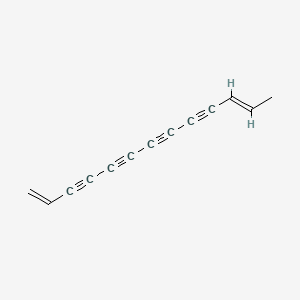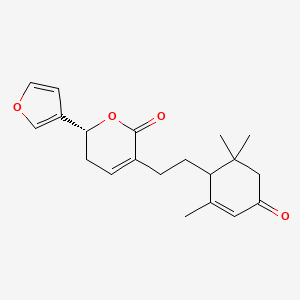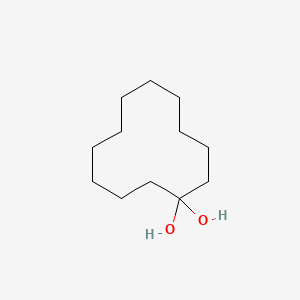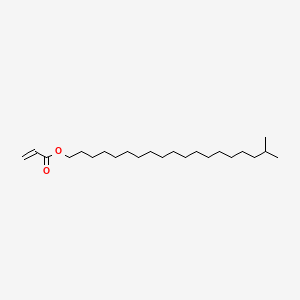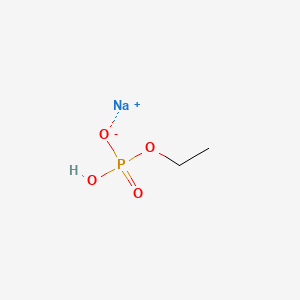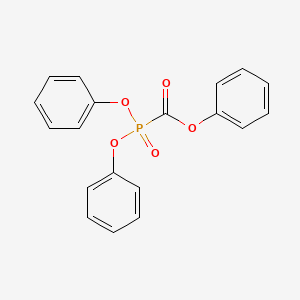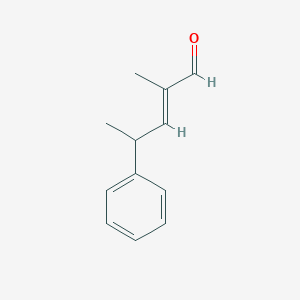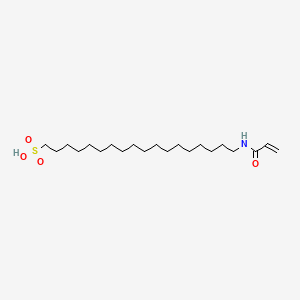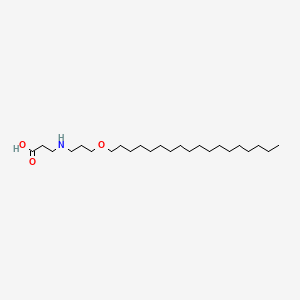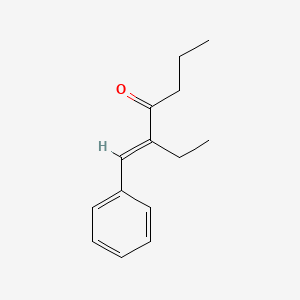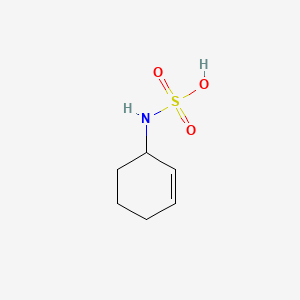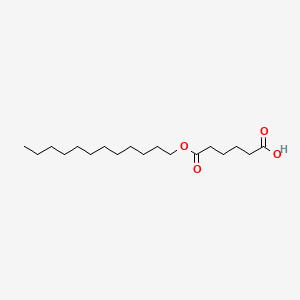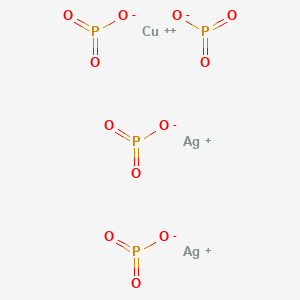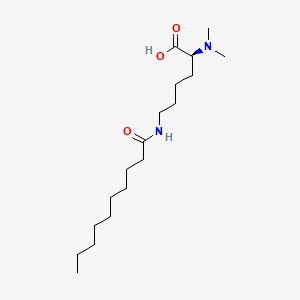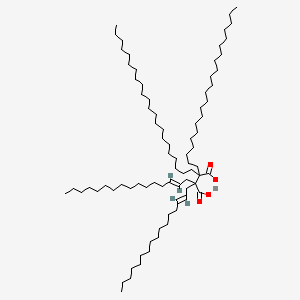
Calcium di-1-docosyl bis(2-hexadecenyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium di-1-docosyl bis(2-hexadecenyl)succinate typically involves the esterification of succinic acid with 1-docosanol and 2-hexadecen-1-ol, followed by the introduction of calcium ions. The reaction conditions often require:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane.
Temperature: Elevated temperatures around 60-80°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include:
Raw Material Preparation: Purification of 1-docosanol and 2-hexadecen-1-ol.
Esterification: Conducted in large reactors with efficient mixing and temperature control.
Calcium Ion Introduction: Addition of calcium chloride or calcium acetate to form the final product.
Purification: Removal of by-products and unreacted materials through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Calcium di-1-docosyl bis(2-hexadecenyl)succinate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the ester or alkene sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Calcium di-1-docosyl bis(2-hexadecenyl)succinate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of calcium di-1-docosyl bis(2-hexadecenyl)succinate involves its interaction with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The calcium ion can interact with negatively charged groups on proteins or other molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Calcium di-1-octadecyl bis(2-hexadecenyl)succinate
- Calcium di-1-docosyl bis(2-octadecenyl)succinate
Uniqueness
Calcium di-1-docosyl bis(2-hexadecenyl)succinate is unique due to its specific combination of long hydrocarbon chains and calcium ion, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better emulsifying capabilities and stability in various formulations.
Properties
CAS No. |
84540-45-4 |
|---|---|
Molecular Formula |
C80H152CaO4 |
Molecular Weight |
1218.1 g/mol |
IUPAC Name |
calcium;2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C80H154O4.Ca/c1-5-9-13-17-21-25-29-33-37-39-41-43-45-47-51-55-59-63-67-71-75-80(78(83)84,76-72-68-64-60-56-52-48-46-44-42-40-38-34-30-26-22-18-14-10-6-2)79(77(81)82,73-69-65-61-57-53-49-35-31-27-23-19-15-11-7-3)74-70-66-62-58-54-50-36-32-28-24-20-16-12-8-4;/h65-66,69-70H,5-64,67-68,71-76H2,1-4H3,(H,81,82)(H,83,84);/q;+2/p-2/b69-65+,70-66+; |
InChI Key |
YUMWCHYOXGNBKT-HKUFYVQESA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)[O-])(C/C=C/CCCCCCCCCCCCC)C/C=C/CCCCCCCCCCCCC)(C(=O)[O-])CCCCCCCCCCCCCCCCCCCCCC.[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)(C(=O)[O-])C(CC=CCCCCCCCCCCCCC)(CC=CCCCCCCCCCCCCC)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


